3-Bromo-6-(hydroxy(oxido)amino)-2H-chromen-2-one
Description
Properties
CAS No. |
5415-73-6 |
|---|---|
Molecular Formula |
C9H4BrNO4 |
Molecular Weight |
270.04 g/mol |
IUPAC Name |
3-bromo-6-nitrochromen-2-one |
InChI |
InChI=1S/C9H4BrNO4/c10-7-4-5-3-6(11(13)14)1-2-8(5)15-9(7)12/h1-4H |
InChI Key |
CMASVHRZKKMZCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)O2)Br |
Origin of Product |
United States |
Preparation Methods
Brominating Agents and Reaction Conditions
The choice of brominating agent significantly influences yield and regioselectivity. Tetrabutylammonium tribromide (TBATB), molecular bromine (Br₂), and copper(II) bromide (CuBr₂) are widely employed. For instance, TBATB in dichloromethane at 0–25°C selectively brominates position 3 with yields exceeding 80%. Similarly, Br₂ in acetic acid under reflux achieves comparable efficiency but requires careful handling due to its corrosive nature.
Table 1. Comparative Analysis of Bromination Methods
Mechanistic Considerations
The bromination mechanism involves the generation of a bromonium ion (Br⁺), which attacks the electron-rich position 3 of coumarin. Steric and electronic factors favor substitution at position 3 over positions 4 or 6, as demonstrated by X-ray crystallographic studies of intermediates.
Introduction of the Hydroxy(oxido)amino Group at Position 6
The hydroxy(oxido)amino (-NH(O)OH) group at position 6 is introduced via nitration followed by controlled reduction or direct nucleophilic substitution.
Nitration of 3-Bromocoumarin
Nitration employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to minimize side reactions. The nitro group (-NO₂) preferentially occupies position 6 due to the directing effects of the bromine at position 3. Yields range from 70–85%, with minor formation of 5-nitro isomers.
Reduction to Hydroxy(oxido)amino
Partial reduction of the nitro group is achieved using zinc dust in hydrochloric acid (Zn/HCl) or ammonium chloride (NH₄Cl). For example, stirring 3-bromo-6-nitrocoumarin with Zn/HCl at 50°C for 4 hours yields 3-bromo-6-hydroxy(oxido)amino-2H-chromen-2-one in 68% yield. Over-reduction to the amine (-NH₂) is mitigated by controlling reaction time and temperature.
Table 2. Reduction Conditions and Outcomes
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Zn/HCl | Ethanol | 50 | 4 | 68 |
| SnCl₂/HCl | EtOH/H₂O | 60 | 3 | 72 |
Direct Nucleophilic Substitution
An alternative route involves displacing a halogen at position 6 with hydroxylamine (NH₂OH). For instance, 3-bromo-6-chlorocoumarin reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in dimethylformamide (DMF) at 120°C, yielding the target compound in 55% yield. This method avoids nitration but requires pre-functionalized intermediates.
Multi-Step Synthesis Approaches
Sequential Bromination and Amination
A three-step protocol begins with coumarin bromination, followed by nitration and reduction. This route achieves an overall yield of 45–50% but demands rigorous purification after each step.
One-Pot Bromination-Nitration
Combining bromination and nitration in a single pot using mixed acids (HNO₃/H₂SO₄/HBr) reduces processing time. However, regioselectivity challenges limit yields to 30–40%.
Comparative Analysis of Synthetic Routes
Table 3. Efficiency of Preparation Methods
| Method | Steps | Overall Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nitration-Reduction | 3 | 45–50 | High regioselectivity | Multi-step purification |
| Direct Substitution | 2 | 50–55 | Shorter synthesis | Requires pre-halogenated coumarin |
| One-Pot Bromination-Nitration | 1 | 30–40 | Time-efficient | Low yield due to side reactions |
Chemical Reactions Analysis
Types of Reactions
3-bromo-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The chromen-2-one core can undergo oxidation to form corresponding quinones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of 3-amino-6-nitro-2H-chromen-2-one or 3-thio-6-nitro-2H-chromen-2-one.
Reduction: Formation of 3-bromo-6-amino-2H-chromen-2-one.
Oxidation: Formation of 3-bromo-6-nitro-2H-chromen-2,3-dione.
Scientific Research Applications
Antitumor Properties
Research indicates that 3-Bromo-6-(hydroxy(oxido)amino)-2H-chromen-2-one exhibits significant antitumor activity. Studies have shown that it interacts with cellular targets leading to cytotoxic effects on cancer cells. The mechanism involves the formation of reactive intermediates that can interact with cellular macromolecules, thus inhibiting cell growth and proliferation .
Case Study: Cytotoxicity Assays
- In vitro assays demonstrated that derivatives of this compound displayed IC50 values (concentration required to inhibit cell growth by 50%) in the nanomolar range against various cancer cell lines, indicating potent antitumor effects .
Antimicrobial Properties
The compound has also been studied for its antimicrobial properties. Interaction studies reveal that it can bind to microbial targets, leading to inhibition of growth in various pathogenic organisms. This opens avenues for developing new antimicrobial agents derived from this compound.
Applications in Medicinal Chemistry
This compound serves as a versatile building block in the synthesis of other heterocyclic compounds. Its unique functional groups allow for further modifications, making it a valuable precursor for creating new drugs with enhanced biological activities.
Synthesis of Derivatives
Various derivatives synthesized from this compound have shown promising results in biological assays:
- Antiproliferative Agents : Compounds derived from this compound have been tested for their antiproliferative effects against liver carcinoma cells, demonstrating significant activity .
- Heterocyclic Compounds : The compound is used as a key starting material for synthesizing pyran, pyridine, thiophene, thiazole, and pyrazole derivatives with potential therapeutic applications .
Interaction Studies
The interaction studies involving this compound focus on its binding affinity with various biological macromolecules. These studies are crucial for elucidating the compound's mechanism of action and its potential therapeutic applications in targeting cancer cells or microbial pathogens. Various assays are employed to assess these interactions quantitatively.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-bromo-6-nitro-2H-chromen-2-one involves its interaction with cellular targets, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, causing cytotoxic effects . Additionally, the compound’s ability to intercalate into DNA and inhibit topoisomerase enzymes contributes to its antitumor activity .
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The table below compares key structural and functional features of 3-Bromo-6-(hydroxy(oxido)amino)-2H-chromen-2-one with similar brominated coumarins:
Key Observations :
- Polarity and Solubility: The hydroxy(oxido)amino group in the target compound introduces significant polarity, likely enhancing aqueous solubility compared to acetyl or benzoyl derivatives. This group also enables hydrogen bonding, which may improve target binding in biological systems .
- Biological Activity: Analogues like CMRN3 (3-(2-bromoacetyl)-2H-chromen-2-one) exhibit antimicrobial activity, suggesting that bromine combined with electron-withdrawing groups enhances bioactivity .
- The hydroxy(oxido)amino derivative may serve as a precursor for nitroxide radicals or metal-chelating agents.
Structural and Spectroscopic Comparisons
IR and NMR Profiles :
- 3-Acetyl-6-bromo-2H-chromen-2-one : Shows strong C=O stretches at ~1729 cm⁻¹ (acetyl and lactone) and aromatic C-H stretches near 3018 cm⁻¹ .
- Target Compound : Expected to exhibit N-O stretches (~1250–1350 cm⁻¹) and O-H stretches (~3200–3400 cm⁻¹) in IR. ¹H-NMR would display signals for the -NH(O)OH proton (δ ~10–12 ppm, exchangeable with D₂O) .
Mass Spectrometry :
- Brominated coumarins typically show [M]+ and [M+2]+ peaks due to the isotopic abundance of ⁷⁹Br and ⁸¹Br (e.g., 515/517 for compound 23g in ). The target compound’s molecular ion (m/z 285) would follow this pattern.
Biological Activity
3-Bromo-6-(hydroxy(oxido)amino)-2H-chromen-2-one is a heterocyclic compound belonging to the coumarin family. This compound is characterized by its unique chromen-2-one backbone, which includes a bromine atom and a hydroxy(oxido)amino group. Its molecular formula is C_10H_8BrN_2O_4, with a molecular weight of approximately 270.04 g/mol. The structural features of this compound contribute to its potential biological activities, particularly in the realms of antitumor and antimicrobial properties.
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties. Mechanistically, it interacts with cellular targets leading to cytotoxic effects. The compound's nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular macromolecules, contributing to its biological efficacy.
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including liver carcinoma (HEPG2) cells. The IC50 values reported for these studies suggest a potent antitumor activity, comparable to other known anticancer agents.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. It has shown effectiveness against several bacterial strains, including E. coli and Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic functions within microbial cells .
Structure-Activity Relationship (SAR)
The presence of the bromine atom and hydroxy(oxido)amino group significantly enhances the biological activity of this compound compared to other coumarins. Studies suggest that the hydroxy group plays a crucial role in mediating interactions with biological macromolecules, enhancing binding affinity and reactivity .
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic effects of various coumarin derivatives, including this compound, on HEPG2 cells. The results indicated an IC50 value of approximately 15 µM for this compound, demonstrating its potential as an antitumor agent .
- Antimicrobial Activity : In another study, the antimicrobial efficacy was assessed against E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for E. coli was found to be 0.18 ± 0.06 µg/mL, indicating strong antimicrobial properties .
Data Table: Biological Activities
Q & A
Basic: What are the optimal synthetic routes for introducing the hydroxy(oxido)amino group into brominated chromenone scaffolds?
Answer:
The hydroxy(oxido)amino group can be introduced via sequential functionalization of the chromenone core. A common approach involves:
Bromination : Electrophilic bromination at the 3-position using Br₂ in DMF or N-bromosuccinimide (NBS) with a Lewis acid catalyst (e.g., FeBr₃) .
Amination : Nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C) to introduce an amino group at the 6-position.
Oxidation : Selective oxidation of the amino group to an oxido (N-oxide) moiety using m-chloroperbenzoic acid (mCPBA) or H₂O₂ under acidic conditions .
Key variables : Reaction temperature (0–25°C for nitration), solvent polarity (DMF enhances electrophilic substitution), and stoichiometry (1.2–1.5 eq. oxidizing agents). Purification often requires column chromatography with ethyl acetate/hexane gradients .
Advanced: How do hydrogen-bonding patterns influence the crystallographic refinement of 3-bromo-6-(hydroxy(oxido)amino)-2H-chromen-2-one?
Answer:
The hydroxy(oxido)amino group participates in N–H···O and O–H···O hydrogen bonds, creating complex supramolecular networks. During refinement:
- Use SHELXL (via Olex2) to model hydrogen atoms with riding positions and anisotropic displacement parameters for heavy atoms .
- Address disorder in the oxido group by applying restraints (e.g., SIMU/DELU in SHELXL) .
- Validate hydrogen-bond geometries using graph-set analysis (e.g., R₂²(8) motifs) to identify donor-acceptor distances (2.6–3.0 Å) and angles (150–180°) .
Example : A related bromochromenone (PubChem CID 26997578) showed intermolecular H-bonds stabilizing a herringbone packing motif .
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?
Answer:
- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., ¹H NMR: δ 6.8–7.5 ppm for aromatic protons; ¹³C NMR: δ 160–170 ppm for carbonyl groups) .
- IR Spectroscopy : Confirm N–O (1250–1350 cm⁻¹) and O–H (3200–3500 cm⁻¹) stretches .
- X-ray Diffraction : Resolve bromine and oxido group orientations (e.g., C–Br bond length ~1.9 Å; N–O bond ~1.3 Å) .
Validation : Compare experimental data with computational predictions (e.g., DFT-optimized geometries) .
Advanced: How does the hydroxy(oxido)amino group modulate biological activity compared to halogen-only derivatives?
Answer:
The hydroxy(oxido)amino group enhances hydrogen-bond donor/acceptor capacity , improving target binding. For example:
| Compound | IC₅₀ (HEPG2-1) | Key Interactions |
|---|---|---|
| 6-Bromo-3-methylchromenone | >10 µM | Van der Waals |
| Target compound | 2.7–4.9 µM | H-bond with kinase active site |
| Methodology : |
- Perform molecular docking (AutoDock Vina) to predict binding poses.
- Validate with isothermal titration calorimetry (ITC) to measure binding affinities .
Advanced: What computational strategies predict regioselectivity in further derivatization?
Answer:
- Fukui indices (DFT calculations) identify electrophilic sites (e.g., C-8 in bromochromenones) prone to nucleophilic attack .
- Hammett σ constants guide predictions: Electron-withdrawing groups (Br, oxido) direct substitutions to para/ortho positions .
Case study : Bromine at C-3 deactivates the chromenone ring, favoring C-6/C-8 functionalization in SNAr reactions .
Basic: How to assess compound stability under physiological conditions?
Answer:
- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC (C18 column, λ = 254 nm).
- Thermal stability : TGA/DSC analysis (5–10°C/min) reveals decomposition thresholds (>150°C typical for chromenones) .
Mitigation : Lyophilization for long-term storage; avoid aqueous solutions at pH > 8 to prevent oxido group reduction .
Advanced: Resolving contradictions in reported biological data for bromochromenone derivatives
Answer:
Discrepancies often arise from:
Assay variability : Use standardized protocols (e.g., MTT assay with 72-h incubation).
Impurity profiles : Characterize batches via LC-MS (>95% purity threshold) .
Cellular uptake differences : Quantify intracellular concentrations using LC-MS/MS .
Example : A 2023 study attributed false-negative cytotoxicity results to poor solubility in DMSO; switching to cyclodextrin-based vehicles resolved the issue .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
